molecular formula C13H17ClFNO B8208968 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride

Cat. No.: B8208968
M. Wt: 257.73 g/mol
InChI Key: DQFSJUGTMHTBLY-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The presence of a fluorine atom in the structure enhances its chemical stability and biological activity

Properties

IUPAC Name

7-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFSJUGTMHTBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=CC(=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be done by reacting the benzopyran intermediate with a piperidine derivative under basic conditions.

    Fluorination: The fluorine atom is introduced into the molecule through a fluorination reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It may be used as a tool compound to modulate specific biological targets.

    Industry: In the chemical industry, it can be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride
  • 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]

Uniqueness

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride is unique due to its specific structural features, including the spiro connection between the benzopyran and piperidine rings and the presence of a fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

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